

9(S)-HpODE Signaling in Cardiovascular Diseases: A Technical Guide

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Compound of Interest

Compound Name: 9(S)-HpODE

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxyoctadecadienoic acid, or **9(S)-HpODE**, is a bioactive lipid mediator derived from the oxidation of linoleic acid. Emerging evidence has implicated **9(S)-HpODE** and its more stable reduced form, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), in the pathogenesis of various cardiovascular diseases (CVDs). As a product of enzymatic and non-enzymatic lipid peroxidation, **9(S)-HpODE** acts as a signaling molecule that can instigate and amplify inflammatory and oxidative stress responses within the cardiovascular system. This technical guide provides an in-depth overview of the core aspects of **9(S)-HpODE** signaling in CVDs, with a focus on atherosclerosis, heart failure, and endothelial dysfunction. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the key pathways.

Data Presentation: Quantitative Levels of 9-HODE in Cardiovascular Disease

Quantitative analysis of **9(S)-HpODE** is challenging due to its instability. Therefore, its more stable derivative, 9-HODE, is often measured as a surrogate marker of **9(S)-HpODE** production and lipid peroxidation. The following tables summarize the available quantitative data on 9-HODE levels in various cardiovascular contexts.

Table 1: 9-HODE Levels in Human Plasma and LDL in Atherosclerosis

Condition	Sample Type	9-HODE Concentration/Change	Reference
Healthy Volunteers (Young)	LDL	Baseline	
Atherosclerotic Patients (36-47 years)	LDL	20-fold increase vs. young healthy	
Healthy Volunteers (69-94 years)	LDL	Increased vs. young healthy	
Atherosclerotic Patients (69-94 years)	LDL	30-100 fold increase vs. young healthy; 2-3 fold increase vs. age-matched healthy	
Healthy Volunteers	Plasma	1956 ± 136 pg/mL	

Table 2: 9-HODE Levels in Human Atherosclerotic Plaques

Sample Type	9-HODE Concentration	Reference
Atherosclerotic Plaque	0.51 ± 0.17 ng/μg of linoleic acid	

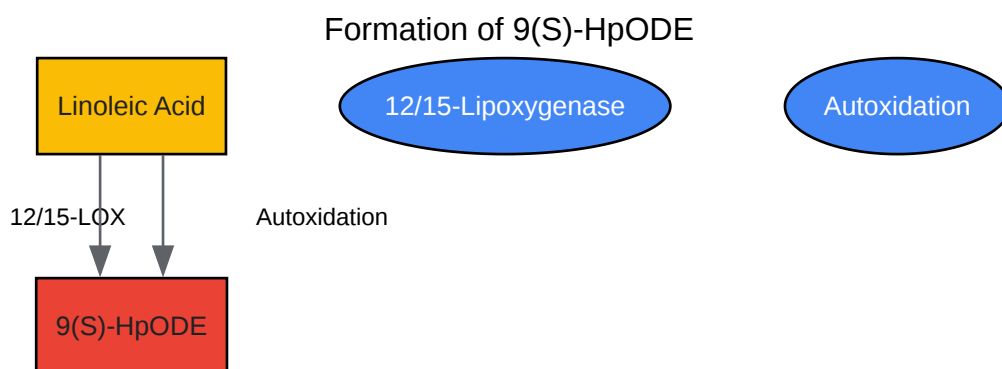
Note: There is a notable lack of specific quantitative data for **9(S)-HpODE/9-HODE** levels in human heart failure and hypertension. While lipid peroxidation, in general, is known to be elevated in these conditions, the specific contribution and concentration of **9(S)-HpODE/9-HODE** remain areas for further investigation.

Signaling Pathways of 9(S)-HpODE in Cardiovascular Disease

9(S)-HpODE exerts its pathological effects by activating several downstream signaling cascades, leading to inflammation, oxidative stress, and cellular dysfunction.

Formation of 9(S)-HpODE

9(S)-HpODE is primarily generated from linoleic acid through the action of lipoxygenase (LOX) enzymes, particularly 12/15-LOX. Non-enzymatic autooxidation of linoleic acid also contributes to its formation.

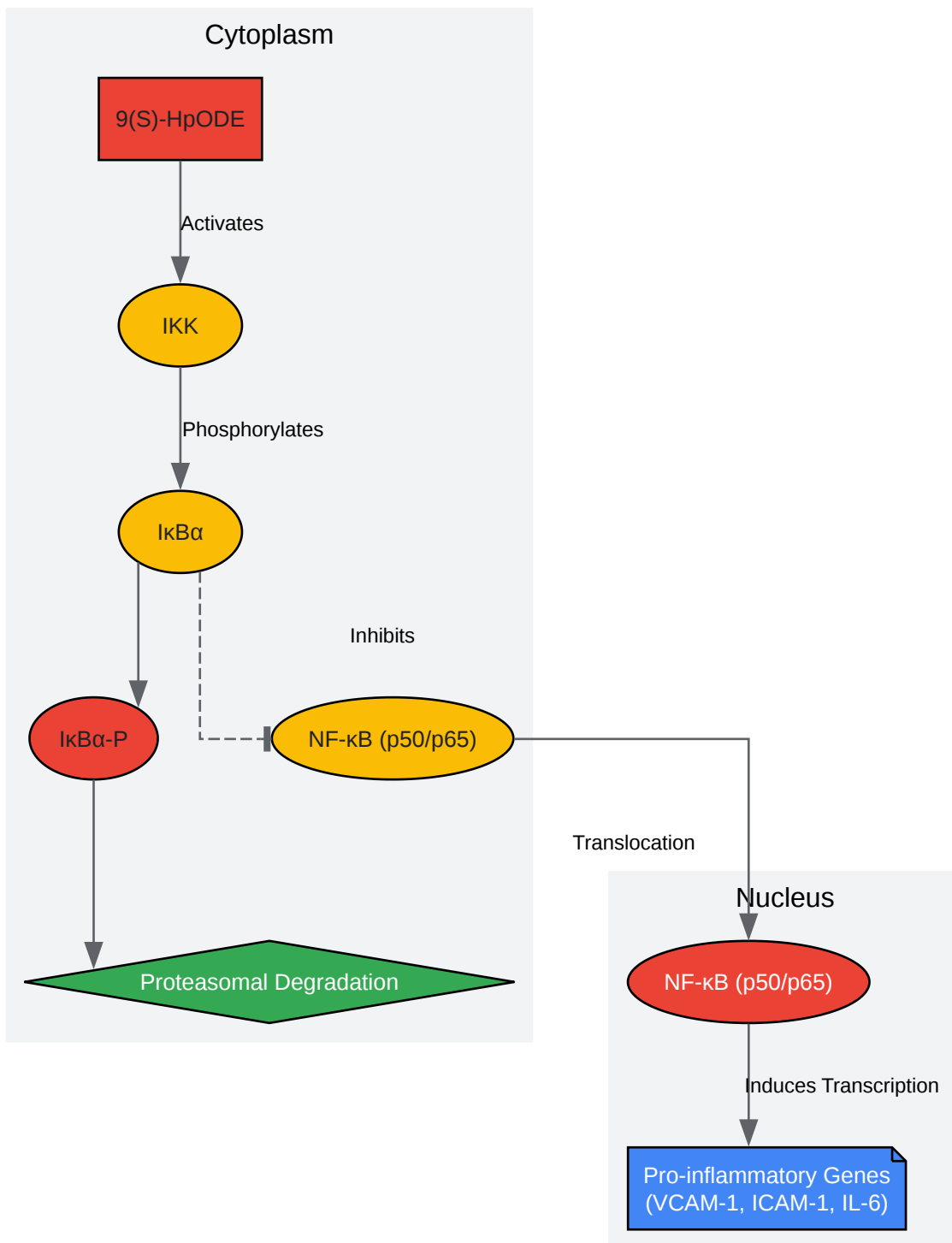


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Caption: Enzymatic and non-enzymatic formation of **9(S)-HpODE**.

Pro-inflammatory Signaling via NF-κB

9(S)-HpODE is a potent activator of the NF-κB signaling pathway, a central regulator of inflammation. This activation leads to the transcription of various pro-inflammatory genes, including adhesion molecules and cytokines, which are crucial in the development of atherosclerosis.

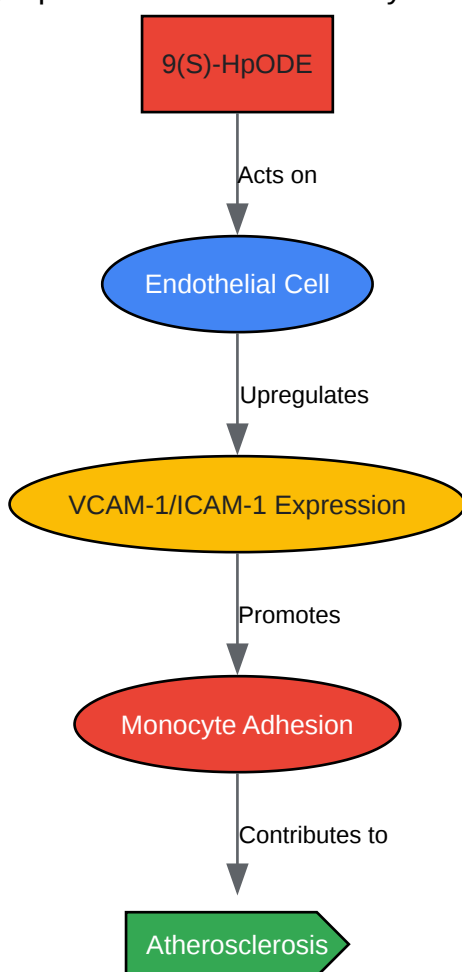
9(S)-HpODE-Induced NF- κ B Activation[Click to download full resolution via product page](#)

Caption: **9(S)-HpODE** activates the NF- κ B inflammatory pathway.

Endothelial Dysfunction

9(S)-HpODE contributes to endothelial dysfunction, a critical early event in atherosclerosis. It promotes the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. This facilitates the adhesion of monocytes to the endothelium, a key step in the formation of atherosclerotic plaques.

9(S)-HpODE and Endothelial Dysfunction



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Caption: Role of **9(S)-HpODE** in promoting endothelial dysfunction.

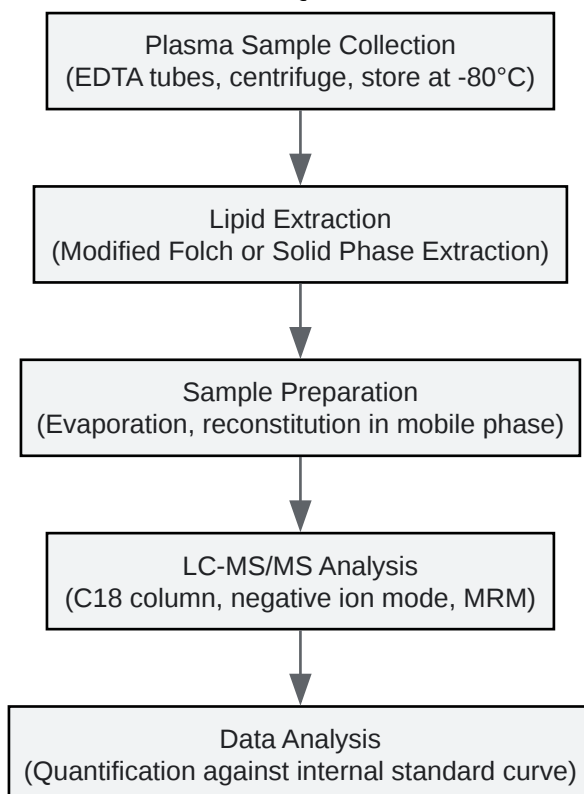
Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of **9(S)-HpODE** signaling.

Quantification of 9-HODE in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the extraction and quantification of 9-HODE from human plasma samples.

Workflow for 9-HODE Quantification in Plasma



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